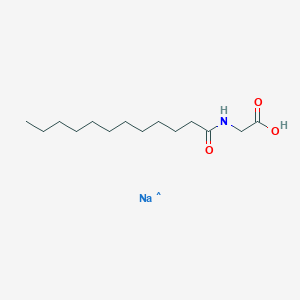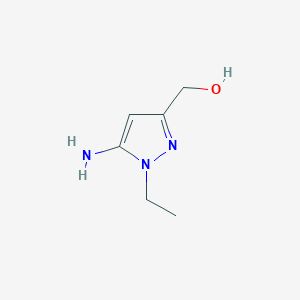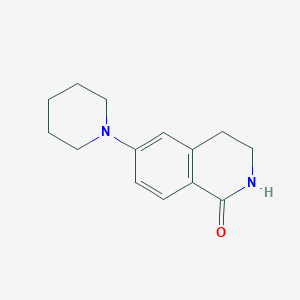![molecular formula C12H22O11 B13863423 Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
Alpha,Alpha-[UL-13C12]Trehalose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha,Alpha-[UL-13C12]Trehalose is a specialized form of the disaccharide sugar trehalose. Trehalose, in its natural form, is a non-reducing sugar consisting of two glucose units linked by an alpha,alpha-1,1-glycosidic bond . The “alpha,alpha-” in the name refers to the bond between the first carbon atoms (anomeric carbons) of the two glucose units . The “[UL-13C12]” part of the name indicates that this form of trehalose is uniformly labeled with carbon-13 (13C), an isotope of carbon . All 12 carbon atoms in the molecule are replaced with this isotope . Carbon-13 is non-radioactive and is frequently used in nuclear magnetic resonance (NMR) studies to track the fate of carbon atoms in biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Alpha,Alpha-[UL-13C12]Trehalose involves the incorporation of carbon-13 into the glucose units that make up trehalose. This can be achieved through the use of carbon-13 labeled glucose as a starting material . The glucose units are then linked via an alpha,alpha-1,1-glycosidic bond to form the trehalose molecule . The reaction conditions typically involve the use of specific enzymes or chemical catalysts that facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms that can produce carbon-13 labeled glucose . These microorganisms can be cultured in media containing carbon-13 labeled substrates, leading to the production of labeled glucose, which can then be converted into trehalose . The process may also involve downstream purification steps to isolate and purify the labeled trehalose .
化学反应分析
Types of Reactions
Alpha,Alpha-[UL-13C12]Trehalose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation .
Oxidation: Trehalose can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Glycosylation: Trehalose can participate in glycosylation reactions, where it acts as a glycosyl donor or acceptor.
Common Reagents and Conditions
Hydrolysis: Enzymes such as alpha,alpha-trehalase are commonly used to catalyze the hydrolysis of trehalose.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Glycosylation: Glycosylation reactions may involve the use of glycosyltransferases or chemical catalysts.
Major Products
科学研究应用
Alpha,Alpha-[UL-13C12]Trehalose has a wide range of scientific research applications due to its unique properties .
作用机制
The mechanism of action of Alpha,Alpha-[UL-13C12]Trehalose involves its role as an osmoprotectant, chemical chaperone, and free radical scavenger . It helps maintain cellular homeostasis under stress conditions by stabilizing proteins and cellular membranes . It also induces autophagy, a cellular process that helps remove damaged proteins and organelles . The molecular targets and pathways involved include the mTOR pathway and various stress response pathways .
相似化合物的比较
Alpha,Alpha-[UL-13C12]Trehalose is unique due to its uniform carbon-13 labeling, which makes it particularly useful for NMR studies . Similar compounds include:
Alpha,Alpha-Trehalose: The natural form of trehalose without carbon-13 labeling.
Maltose: Another disaccharide consisting of two glucose units linked by an alpha-1,4-glycosidic bond.
Sucrose: A disaccharide consisting of glucose and fructose linked by an alpha-1,2-glycosidic bond.
This compound stands out due to its specific labeling, which allows for detailed tracking and analysis in scientific studies .
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
354.21 g/mol |
IUPAC 名称 |
2-(hydroxy(113C)methyl)-6-[3,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-2-yl]oxy(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 |
InChI 键 |
HDTRYLNUVZCQOY-WCGVKTIYSA-N |
手性 SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O[13CH]2[13CH]([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


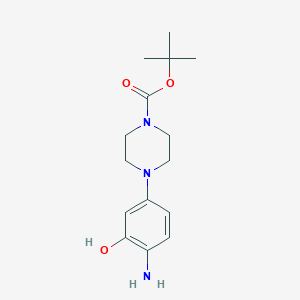
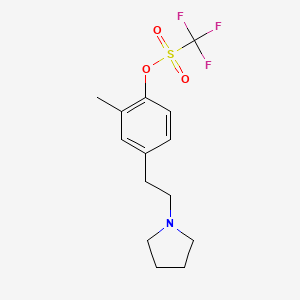
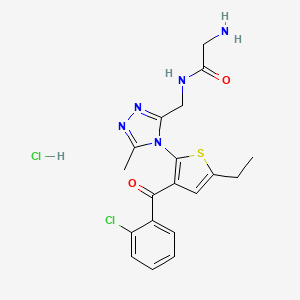
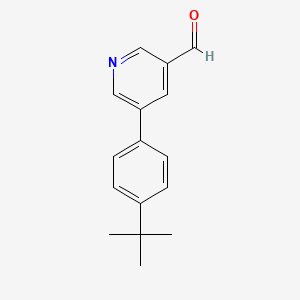
![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)
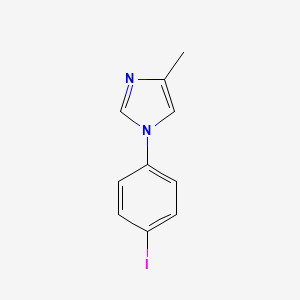
![2-[N-(carboxymethyl)-4-chloro-2-methylanilino]acetic acid](/img/structure/B13863371.png)
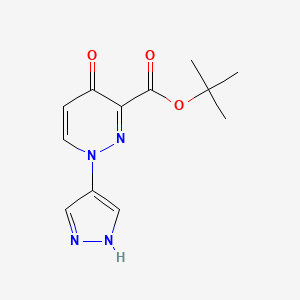

![[2-(4-Methoxyoxan-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B13863402.png)

